molecular formula C23H26F2N2O3 B2791423 2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921843-07-4

2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2791423
CAS No.: 921843-07-4
M. Wt: 416.469
InChI Key: KZWCRGURCMWWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzoxazepine class, characterized by a fused benzodiazepine-like core with a 1,4-oxazepine ring. Key structural features include:

  • 2,6-Difluorobenzamide moiety: Enhances electron-withdrawing properties and metabolic stability.
  • 5-Isopentyl substituent: A branched alkyl chain (C5H11) at the 5-position of the oxazepine ring, contributing to increased lipophilicity.
  • 3,3-Dimethyl and 4-oxo groups: Stabilize the tetrahydrobenzo-oxazepine conformation and influence hydrogen-bonding interactions.

The compound’s molecular formula is C23H26F2N2O3, with a calculated molecular weight of 416.47 g/mol.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O3/c1-14(2)10-11-27-18-12-15(8-9-19(18)30-13-23(3,4)22(27)29)26-21(28)20-16(24)6-5-7-17(20)25/h5-9,12,14H,10-11,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCRGURCMWWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide

This analog (ChemSpider ID: 20972873) shares the core benzoxazepine scaffold and 2,6-difluorobenzamide group but differs in the 5-position substituent (ethyl vs. isopentyl) .

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound (Isopentyl) Ethyl Analog
Substituent (R) Isopentyl (C5H11) Ethyl (C2H5)
Molecular Formula C23H26F2N2O3 C20H20F2N2O3
Molecular Weight 416.47 g/mol 374.39 g/mol
Predicted LogP ~4.2 ~3.5
Synthetic Complexity Higher (bulky substituent) Moderate
Bioactivity Notes Enhanced lipophilicity may improve membrane permeability; pending data Known synthesis; bioactivity under study

Impact of Substituent Modifications

Physicochemical Properties
  • Molecular Weight : The 42.08 g/mol difference may influence pharmacokinetics (e.g., absorption, distribution) .
Bioactivity and Target Interactions
  • Structural Clustering: Hierarchical clustering of bioactivity profiles indicates that even minor substituent changes can alter protein target interactions. The isopentyl group’s bulk may hinder binding to certain targets accessible to the ethyl analog .
  • Mode of Action : Preliminary data suggest that increased lipophilicity correlates with enhanced activity against lipid-rich cellular targets, though off-target effects require validation .

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core followed by benzamide coupling. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt for efficient benzamide attachment .
  • Reactor optimization : Continuous flow reactors enhance control over temperature and mixing, reducing side reactions .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical for isolating high-purity product .

Which characterization techniques are most reliable for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopentyl group at N5, fluorine atoms at C2/C6) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 416.469) .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, though low crystal symmetry may require synchrotron radiation .

How can computational methods aid in analyzing the compound’s structural and electronic properties?

  • Density Functional Theory (DFT) : Predicts electron distribution, fluorine’s electron-withdrawing effects, and amide resonance .
  • Molecular docking : Screens potential protein targets (e.g., kinases) by simulating binding to the oxazepine core and benzamide moiety .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Compare fluoro (vs. methoxy) at benzamide positions to modulate lipophilicity and target affinity .
  • Core modifications : Replace isopentyl with ethyl/propyl groups to assess steric effects on kinase inhibition .
  • Pharmacokinetic profiling : Use LogP calculations (e.g., ACD/Labs) to optimize solubility and blood-brain barrier penetration .

What mechanistic insights explain the compound’s potential as a kinase inhibitor?

  • Enzyme kinetics assays : Measure IC50 against RIP1 kinase using fluorescence polarization assays .
  • Binding mode analysis : Molecular dynamics simulations reveal hydrogen bonds between the benzamide carbonyl and kinase hinge region .
  • Selectivity screening : Test against related kinases (e.g., JAK2, EGFR) to identify off-target effects .

What challenges arise in crystallographic analysis, and how can they be mitigated?

  • Crystal twinning : SHELXD detects pseudosymmetry, while SHELXL refines twin laws .
  • Low-resolution data : Use synchrotron sources (e.g., λ = 0.7–1.0 Å) and anisotropic displacement parameters to resolve disorder .

How should discrepancies in solubility and bioactivity data be addressed?

  • Solubility conflicts : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) using nephelometry .
  • Bioactivity variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate in multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.